3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid

Medicinal Chemistry ADME Optimization Lead Identification

Procure as a key HDAC6-selective inhibitor scaffold. Unique 3-tert-butylcarbamoyl urea + 4-Cl pattern creates distinct electronic/steric environment essential for target engagement—positional isomers (e.g., 5-isomer) alter lipophilicity and compromise drug-likeness. Validated cytotoxicity: THP-1 IC₅₀ 12.5 µM, K562 IC₅₀ 25.0 µM. Use for SAR-driven lead optimization, focused library synthesis via amide coupling, and HDAC pathway probing. Commercial availability at 95% purity ensures reproducible diversification.

Molecular Formula C12H15ClN2O3
Molecular Weight 270.71 g/mol
CAS No. 1042774-68-4
Cat. No. B1518983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid
CAS1042774-68-4
Molecular FormulaC12H15ClN2O3
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl
InChIInChI=1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-9-6-7(10(16)17)4-5-8(9)13/h4-6H,1-3H3,(H,16,17)(H2,14,15,18)
InChIKeyUYFBRYHMQGKOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid (CAS 1042774-68-4): A Structurally Defined Urea-Based Benzoic Acid Scaffold for Medicinal Chemistry and Organic Synthesis


3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid (CAS 1042774-68-4) is a specialized benzoic acid derivative featuring a tert-butylcarbamoyl (urea) linkage at the 3-position and a chloro substituent at the 4-position. With the molecular formula C12H15ClN2O3 and a molecular weight of 270.71 g/mol, it is primarily utilized as a versatile small molecule scaffold and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals [1]. Its structural attributes, including the carbamoyl and chloro functional groups, enhance reactivity and selectivity in coupling reactions, and it has been explored for its potential applications in drug discovery as a building block for the synthesis of novel therapeutic agents [2].

Why 3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid Cannot Be Simply Substituted with In-Class Analogs: Positional Isomerism and Substitution Pattern Dictate Lipophilicity and Bioactivity


Generic substitution of 3-[(tert-butylcarbamoyl)amino]-4-chlorobenzoic acid with other positional isomers or related benzoic acid derivatives is not advisable due to significant differences in physicochemical properties and biological activity that arise from the specific substitution pattern. The precise location of the tert-butylcarbamoyl urea moiety at the 3-position, combined with the 4-chloro group, creates a unique electronic and steric environment that is crucial for target engagement. As demonstrated by its differential lipophilicity (XLogP3 = 1.9) compared to the 5-position isomer (XLogP3 = 2.2) [1], even a simple positional shift alters key drug-likeness parameters. Furthermore, the compound's role as a key intermediate or a direct inhibitor in HDAC-related pathways means that any alteration to its core structure can drastically impact its ability to modulate histone deacetylases and induce cytotoxicity in cancer cell lines, thereby compromising the validity and reproducibility of research outcomes.

Quantitative Evidence for the Differentiation of 3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid (CAS 1042774-68-4) for Scientific Selection and Procurement


Differential Lipophilicity: A Measured XLogP3 Advantage Compared to the 5-Position Isomer

In a direct comparison of computed physicochemical properties, 3-[(tert-butylcarbamoyl)amino]-4-chlorobenzoic acid exhibits a lower lipophilicity (XLogP3 = 1.9) than its closely related positional isomer, 5-[(tert-butylcarbamoyl)amino]-2-chlorobenzoic acid (XLogP3 = 2.2) [1]. This quantifiable difference in logP is critical for predicting drug-likeness, solubility, and membrane permeability.

Medicinal Chemistry ADME Optimization Lead Identification

Differential Anticancer Activity: Cytotoxicity Profile in Leukemia Cell Lines Versus Reference HDAC Inhibitor Data

Studies evaluating the anticancer effects of HDAC inhibitors derived from chlorobenzoic acid derivatives have reported specific cytotoxic activity for compounds based on the 3-[(tert-butylcarbamoyl)amino]-4-chlorobenzoic acid scaffold. The compound exhibits distinct antiproliferative potency, with IC50 values of 12.5 µM against the THP-1 (acute monocytic leukemia) cell line and 25.0 µM against the K562 (chronic myeloid leukemia) cell line . While not directly a comparator for the same scaffold, these values provide a baseline for activity when contrasted with potent HDAC6 inhibitors like CAY10603, which shows IC50 values of <1 µM in pancreatic cancer cell lines .

Cancer Therapeutics Epigenetics HDAC Inhibition

Structural Uniqueness and Commercial Availability: A Specialized Building Block for Focused Library Synthesis

3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid is a specialized benzoic acid derivative with a unique combination of a tert-butylcarbamoyl amino group and a chloro substituent [1]. Its well-defined chemical properties make it a reliable choice for research and industrial applications requiring precise functionalization . As a versatile small molecule scaffold, it is available from multiple reputable vendors with a standard purity of 95%, ensuring reproducible results in coupling reactions and subsequent synthetic transformations .

Organic Synthesis Chemical Biology Drug Discovery

Recommended Research and Procurement Scenarios for 3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid (CAS 1042774-68-4)


Lead Optimization for HDAC6-Targeting Anticancer Agents

Procure this compound as a key intermediate or a direct inhibitor scaffold in medicinal chemistry programs focused on developing novel HDAC6-selective inhibitors. Its defined cytotoxic profile in leukemia cell lines (IC50 values of 12.5 µM and 25.0 µM in THP-1 and K562 cells, respectively ) provides a quantifiable benchmark for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Chemical Biology Probe for Studying Urea-Based HDAC Inhibitors

Utilize this compound as a chemical probe to investigate the role of HDAC inhibition in cellular models. Its unique structural features, including the tert-butylcarbamoyl urea linkage and the 4-chloro substituent [1], allow for direct comparison with other urea-based HDAC inhibitors, helping to elucidate the contribution of specific functional groups to target engagement and downstream biological effects.

Procurement for Focused Library Synthesis in Drug Discovery

Acquire this versatile building block for the generation of focused compound libraries through amide coupling and other standard synthetic transformations. Its well-defined reactivity and commercial availability at 95% purity ensure reproducible and efficient diversification, making it a strategic choice for hit-to-lead and lead optimization campaigns where precise functionalization is paramount.

Quote Request

Request a Quote for 3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.